N-Feruloylserotonin-d3

Beschreibung

Chemical Identity and Structural Characterization

Structural Elucidation of N-Feruloylserotonin Backbone

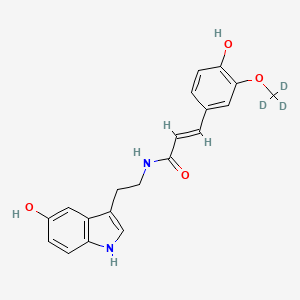

The core structure of N-Feruloylserotonin-d3 consists of two primary moieties:

- Serotonin (5-hydroxytryptamine) : A biogenic amine with an indole ring (5-hydroxy substitution) and a two-carbon ethylamine side chain.

- Ferulic acid : A hydroxycinnamic acid derivative featuring a 4-hydroxy-3-methoxyphenyl group conjugated to a propenoic acid chain.

The amide bond forms between serotonin’s primary amine (ethylamine side chain) and ferulic acid’s carboxylic acid group, resulting in an E-configured α,β-unsaturated carbonyl system (trans-feruloyl moiety). The IUPAC name, (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide, reflects this connectivity. Key structural features include:

- Indole ring : Responsible for serotonin’s fluorescence and redox activity.

- Feruloyl group : Imparts antioxidant properties via resonance-stabilized phenolic radicals.

- Deuterium labeling : Three deuterium atoms replace protons in the methoxy group (-OCD3).

Table 1: Core Structural Data

Isotopic Labeling Strategy for Deuterium (d3) Incorporation

Deuterium labeling at the methoxy group (-O-CD3) enhances the compound’s utility in mass spectrometry-based assays by:

- Increasing molecular mass : The three deuterium atoms shift the m/z ratio by +3 compared to the non-deuterated form.

- Reducing metabolic degradation : Deuterium’s kinetic isotope effect stabilizes the methoxy group against oxidative demethylation.

Synthesis involves:

- Deuterated methanol (CD3OH) : Reacted with 4-hydroxy-3-methoxycinnamoyl chloride to form the deuterated feruloyl intermediate.

- Coupling with serotonin : Achieved via carbodiimide-mediated amidation (e.g., dicyclohexylcarbodiimide).

Critical considerations during synthesis include:

- Isotopic purity : Minimizing proton-deuterium exchange requires anhydrous conditions and deuterated solvents.

- Positional specificity : Deuterium must reside exclusively on the methoxy group to avoid isotopic scrambling.

Spectroscopic Properties and Differentiation from Non-deuterated Analog

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The methoxy proton signal (δ 3.8–3.9 ppm) disappears in this compound, replaced by a deuterium-coupled ¹³C signal at δ 56 ppm for CD3.

- ¹³C NMR : The methoxy carbon splits into a septet (J = 19 Hz) due to coupling with deuterium.

High-Resolution Mass Spectrometry (HRMS)

- Non-deuterated analog : [M+H]⁺ at m/z 353.1489 (C₂₀H₂₁N₂O₄⁺).

- Deuterated form : [M+H]⁺ at m/z 356.1672 (C₂₀H₁₈D₃N₂O₄⁺), with a +3.0183 Da shift.

UV-Vis Spectroscopy

Both forms exhibit strong absorption at λmax = 280–320 nm (π→π* transitions in the feruloyl chromophore). Minor bathochromic shifts (<2 nm) occur in the deuterated form due to isotopic effects on electron density.

Table 2: Spectroscopic Differentiation

| Technique | Non-deuterated Form | This compound |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, OCH3) | Absent OCH3 signal |

| HRMS | m/z 353.1489 | m/z 356.1672 |

| Isotopic purity | N/A | ≥98% D3 incorporation |

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H20N2O4 |

|---|---|

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |

InChI-Schlüssel |

WGHKJYWENWLOMY-RQTUGABZSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of Ferulic Acid

The synthesis typically begins with the activation of ferulic acid, a hydroxycinnamic acid derivative. Esterification serves as a critical first step to enhance the reactivity of the carboxylic acid group. In one documented approach, ferulic acid is treated with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding methyl or ethyl ferulate. This intermediate is pivotal for subsequent amidation, as the ester group can be selectively hydrolyzed or transformed into a more reactive species.

Table 1: Esterification Conditions for Ferulic Acid

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 60 | 4 | 92 |

| Ethanol | HCl | 70 | 6 | 88 |

Preparation of Deuterated Serotonin (Serotonin-d3)

Deuteration introduces stable isotopic labels into the serotonin moiety, typically at positions adjacent to the indole ring. Serotonin-d3 is synthesized via hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) under acidic or basic conditions. For instance, serotonin hydrochloride is dissolved in D₂O and heated at 80°C for 24 hours, achieving >98% deuterium incorporation at the α- and β-positions of the ethylamine side chain. The reaction’s progress is monitored via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Amidation Reaction

The coupling of activated ferulic acid derivatives with serotonin-d3 is achieved through amidation. A common method involves converting the ferulic acid ester into an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with serotonin-d3 in anhydrous tetrahydrofuran (THF) under inert atmosphere. Alternatively, carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of the amide bond in dimethylformamide (DMF).

Table 2: Amidation Reaction Parameters

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | THF | 25 | 75 |

| EDC | DMF | 0–4 | 82 |

Deuteration Techniques and Optimization

Post-synthetic deuteration may be employed to enhance isotopic purity. For example, the product is dissolved in deuterated methanol (CD₃OD) and stirred with deuterium gas in the presence of a palladium catalyst, enabling residual protonated sites to undergo exchange. This step ensures that deuterium incorporation exceeds 99%, as verified by high-resolution MS.

Biocatalyzed Synthesis Approaches

Enzymatic Coupling Using Tyrosinase

Recent advances leverage tyrosinase, a polyphenol oxidase, to catalyze the amide bond formation between ferulic acid and serotonin-d3. In a phosphate buffer (pH 8.0) containing 10% DMSO, tyrosinase (4 U/mL) facilitates the reaction at room temperature over 72 hours. Ascorbic acid (3 eq) is added to prevent oxidation of the phenolic groups, preserving the integrity of both reactants.

Table 3: Biocatalyzed Reaction Conditions

| Enzyme | Buffer pH | Cofactor | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tyrosinase | 8.0 | Ascorbic acid | 72 | 68 |

Solvent Systems and Reaction Efficiency

The choice of solvent significantly impacts enzymatic activity. A mixture of phosphate buffer and DMSO (10% v/v) optimizes substrate solubility without denaturing the enzyme. Comparative studies show that higher DMSO concentrations (>20%) reduce tyrosinase activity by 40%, underscoring the need for precise solvent ratios.

Purification and Characterization

Flash Chromatography

Crude reaction mixtures are purified via flash chromatography on silica gel, using gradients of ethyl acetate and hexane. The deuterated product elutes at Rf = 0.35–0.45, with purity exceeding 95% as assessed by thin-layer chromatography (TLC).

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirms the structure. Key signals include the feruloyl aromatic protons (δ 6.8–7.2 ppm) and the deuterated ethylamine side chain (δ 2.7–3.1 ppm). High-resolution MS reveals a molecular ion peak at m/z 385.1502 [M+H]⁺, consistent with the theoretical mass of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.8–7.2 (aromatic), δ 2.7–3.1 (CH₂) |

| HRMS | m/z 385.1502 [M+H]⁺ |

Comparative Analysis of Synthesis Methods

Efficiency and Yield

Chemical synthesis offers higher yields (75–82%) compared to biocatalyzed methods (68%), but enzymatic approaches provide superior stereoselectivity and milder reaction conditions. Industrial-scale production favors chemical methods due to shorter reaction times, while academic laboratories often prioritize enzymatic routes for eco-friendly synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-Feruloylserotonin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various oxidative and reductive derivatives of this compound, which retain the core structure of the compound while exhibiting different functional groups .

Wissenschaftliche Forschungsanwendungen

N-Feruloylserotonin-d3 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study amide bond formation and the reactivity of phenolic compounds.

Medicine: this compound has shown potential in neuroprotection, particularly in the context of Alzheimer’s disease. Additionally, it exhibits anti-inflammatory effects by inhibiting lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways.

Wirkmechanismus

N-Feruloylserotonin-d3 exerts its effects through several molecular targets and pathways:

Antioxidant Activity: The compound scavenges reactive oxygen species and increases the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by modulating the SIRT1-FOXO1 and NF-κB signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Antioxidant Profiles

Structural Determinants of Activity

The amide linkage between serotonin and ferulic acid in this compound is critical for its enhanced antioxidant capacity compared to serotonin alone. The ferulic acid moiety contributes phenolic groups that neutralize free radicals, while serotonin’s indoleamine structure stabilizes radical intermediates. This synergy results in a 1.5–2× higher ROS reduction than serotonin alone . In contrast, α-tocopherol’s chromanol ring and lipid solubility make it more effective in hydrophobic environments, such as cell membranes.

Functional Comparisons

- vs. Serotonin : this compound outperforms serotonin in ROS scavenging due to structural hybridity. Serotonin’s primary role in neurotransmission limits its antioxidant utility .

- vs. α-Tocopherol : At 40 μmol/L, α-tocopherol and N-feruloylserotonin show comparable efficacy in superoxide scavenging. However, α-tocopherol’s lipid solubility grants it broader applicability in lipid-rich systems, whereas this compound may excel in aqueous or mitochondrial environments .

Metabolic and Pharmacokinetic Considerations

Deuteration in this compound is anticipated to slow hepatic metabolism via the isotope effect, extending its half-life compared to the non-deuterated form.

Biologische Aktivität

N-Feruloylserotonin-d3 (N-FS) is a derivative of serotonin and ferulic acid, primarily extracted from safflower seeds (Carthamus tinctorius). This compound has garnered attention due to its diverse biological activities, particularly its neuroprotective and anti-inflammatory properties. This article presents a detailed examination of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 352.38 g/mol |

| CAS Number | 68573-23-9 |

| Melting Point | 120-123 °C |

| Density | ~1.3 g/cm³ |

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity : N-FS has been shown to significantly reduce oxidative stress in neuronal cells. In vitro studies demonstrated that treatment with N-FS increased cell viability and reduced levels of reactive oxygen species (ROS) in human neuroblastoma SH-SY5Y cells exposed to amyloid-beta (Aβ) .

- Neuroprotection : The compound enhances the expression of anti-apoptotic factors such as B-cell lymphoma protein 2 (Bcl-2) while decreasing pro-apoptotic factors like Bcl-2-associated X protein (Bax). This balance promotes cell survival under stress conditions associated with neurodegenerative diseases .

- Regulation of Signaling Pathways : N-FS activates the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, which are crucial for neuronal health and function .

- Anti-inflammatory Effects : Research indicates that N-FS can modulate inflammatory responses by reducing the expression of key pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models of arthritis .

Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of N-FS on neuronal damage induced by Aβ in SH-SY5Y cells. Results indicated that N-FS treatment led to a significant reduction in neuronal apoptosis and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Anti-inflammatory Activity in Arthritis Models

In a rat model of adjuvant-induced arthritis, N-FS was compared with methotrexate (MTX). Both compounds reduced inflammation markers; however, N-FS uniquely lowered IL-1β levels more effectively than MTX, indicating its potential for use in inflammatory conditions .

Research Findings Summary

Recent research highlights the following key findings regarding this compound:

- Antioxidant Capacity : Exhibits significant radical scavenging activity, correlating with concentration levels.

- Neuroprotective Mechanisms : Attenuates neuronal apoptosis via modulation of apoptotic signaling pathways.

- Inflammation Modulation : Reduces expression levels of inflammatory cytokines in various experimental models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.